N-cyclohexyl-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine
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Overview
Description
Synthesis Analysis
The synthesis of CTHTPP involves several steps. The tetraheterocyclic systems were formed by cyclization of 4-chloro-3-(2-chloroethyl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine with the appropriate primary amines . The reaction of ester 2 with POCl3 afforded pyridopyrazolopyrimidine 3 which reacted with ethyl bromoacetate to afford (2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-yloxy)acetic acid ethyl ester 4 . The reaction product depends on the reaction time and catalyst applied .Molecular Structure Analysis
The molecular structure of CTHTPP was established by NMR and mass spectra . Unfortunately, the specific details of the molecular structure are not provided in the search results.Chemical Reactions Analysis
The reaction of compound 3 with POCl3 afforded 4-chloro-derivative 5, which reacted with hydrazine and a series of amines (primary and secondary) to yield 6 and 7a–n . 4-Hydrazino pyridopyrazolopyrimidine 6 reacted with aromatic aldehydes, aromatic ketones, acetylacetone, and ethyl acetoacetate to afford condensation products 8–11 .Scientific Research Applications
Metabolism and Excretion
Research studies focus on understanding the metabolism and excretion pathways of heterocyclic amines, highlighting the importance of these processes in assessing the potential health impacts of chemical exposure. For example, studies on dietary HCAs like PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) demonstrate the body's metabolic processing and excretion patterns, which are crucial for evaluating the carcinogenic risk associated with exposure (Malfatti et al., 2006).
Dietary Exposure and Cancer Risk
A significant area of research involves assessing the risk associated with dietary exposure to heterocyclic amines and their potential to contribute to cancer development. Investigations into the consumption of cooked meats, where HCAs are prevalent, and the subsequent risk of prostate and colon cancer are examples of this research focus. These studies aim to correlate HCA intake levels with cancer incidence, exploring the role of genetic polymorphisms in modulating this risk (Cross et al., 2005; Koutros et al., 2009).
Mechanistic Insights
Understanding the mechanisms through which HCAs exert their biological effects, including DNA adduct formation and mutation induction, is crucial for elucidating the carcinogenic potential of these compounds. Studies employing model systems and human subjects help in identifying the specific DNA interactions and mutational signatures associated with HCA exposure, providing a molecular basis for their carcinogenicity (Nagao et al., 1996).
Environmental and Occupational Exposure
Research also extends to evaluating environmental and occupational exposures to HCAs, considering factors such as cooking methods, dietary habits, and occupational settings that might increase the risk of exposure. These studies are pivotal in developing guidelines and interventions to minimize HCA exposure in the general population and specific at-risk groups (Babina et al., 2012).
Mechanism of Action
Target of Action
The primary target of STK580151 is currently under investigation. Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, particularly the transition from G1 phase to S phase and the progression of the S phase .
Mode of Action
These inhibitors typically bind to the ATP-binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase activity of CDK2 . This results in cell cycle arrest, as the cell cannot progress from the G1 phase to the S phase or through the S phase .
Biochemical Pathways
The inhibition of CDK2 by STK580151 impacts the cell cycle regulation pathway. CDK2, when complexed with cyclin E, controls the cell’s progression from the G1 phase to the S phase. When CDK2 is inhibited, the cell cycle is arrested, preventing the cell from replicating its DNA and dividing .
Result of Action
The inhibition of CDK2 by STK580151 leads to cell cycle arrest, which can result in the death of rapidly dividing cells, such as cancer cells . This makes STK580151 a potential candidate for cancer therapy, particularly for cancers characterized by rapid and uncontrolled cell division .
Properties
IUPAC Name |
N-cyclohexyl-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5/c1-11-9-12(2)19-17-16(11)18-20-13(3)10-15(23(18)22-17)21-14-7-5-4-6-8-14/h9-10,14,21H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVBIHZEKFWBCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NC4CCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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